
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced at the 6-position through a nucleophilic aromatic substitution reaction. This involves the reaction of the morpholine derivative with 4-nitrochlorobenzene in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or other reducing agents.
Substitution: Sodium hydride, potassium carbonate, or other bases in suitable solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted morpholinones depending on the nucleophile used.
科学研究应用
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.
相似化合物的比较
Similar Compounds
(6R)-4-Methyl-6-phenylmorpholin-3-one: Similar structure but lacks the nitro group, which may result in different reactivity and applications.
(6R)-4-Methyl-6-(4-aminophenyl)morpholin-3-one: The amino derivative of the compound, which can have different biological activities and chemical properties.
Uniqueness
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both the nitrophenyl and methyl groups, which confer specific chemical reactivity and potential applications. The nitro group, in particular, can undergo various transformations, making the compound versatile for synthetic modifications and functionalization.
属性
CAS 编号 |
920802-05-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-6-10(17-7-11(12)14)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
YLHAPEAUFXSDNX-JTQLQIEISA-N |
手性 SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
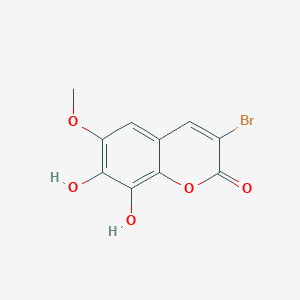
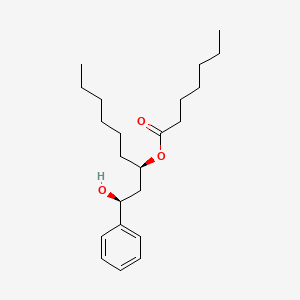
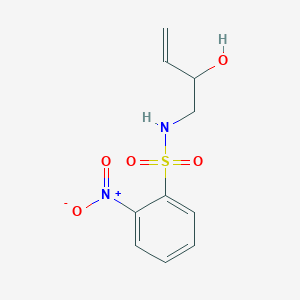
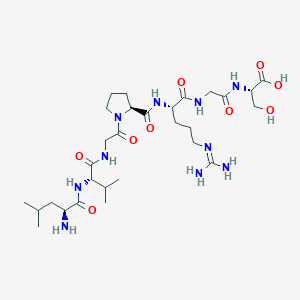

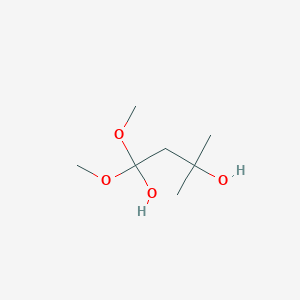
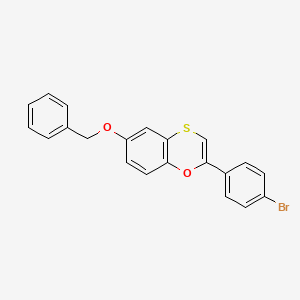
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
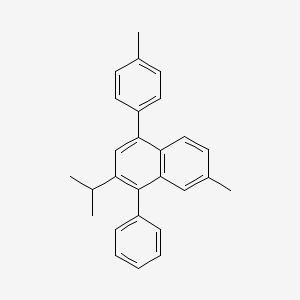
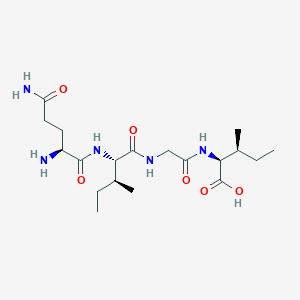
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

